molecular formula C23H25NO3 B2931164 1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896334-60-4

1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2931164
CAS No.: 896334-60-4
M. Wt: 363.457
InChI Key: JOSOWOYUVHDAIU-UHFFFAOYSA-N
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Description

1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused to a piperidin-4-one ring via a spiro junction.

Synthesis:
The spiro[chroman-2,4'-piperidin]-4-one scaffold is synthesized via a three-step protocol:

Spirocyclization: Reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone under basic conditions yields tert-butyl 4-oxospiro[chroman-2,4′-piperidine]-1′-carboxylate .

Deprotection: Boc removal with trifluoroacetic acid (TFA) generates spiro[chroman-2,4′-piperidin]-4-one.

Acylation: Coupling with 4-phenylbutanoyl chloride (or analogous acylating agents) in the presence of HATU and triethylamine produces the target compound .

Properties

IUPAC Name

1'-(4-phenylbutanoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c25-20-17-23(27-21-11-5-4-10-19(20)21)13-15-24(16-14-23)22(26)12-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11H,6,9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOSOWOYUVHDAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate precursors, such as ortho-hydroxybenzaldehydes with alkenes or alkynes, under acidic conditions.

    Spirocyclization: The chroman intermediate is then subjected to spirocyclization with a piperidine derivative. This step often requires the use of catalysts such as Lewis acids to facilitate the formation of the spiro linkage.

    Introduction of the Phenylbutanoyl Group: The final step involves the acylation of the spiro compound with a phenylbutanoyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic hydrolysis can cleave the ester or amide bonds, yielding simpler fragments.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1’-(4-Phenylbutanoyl)spiro[chroman-2,4’-piperidin]-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for unique binding conformations, potentially inhibiting or activating specific pathways. For example, it may interact with neurotransmitter receptors in the brain, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Anticancer Activity

Spiro[chroman-2,4'-piperidin]-4-one derivatives substituted with sulfonyl or quinoline groups exhibit potent cytotoxicity against cancer cell lines:

Compound Substituent(s) Cell Line (IC₅₀, µM) Key Findings Reference
Compound 106 Sulfonyl bridge MCF-7: 0.31–5.62 Highest potency in series; induces apoptosis
Compound 12a 2-(4-Methoxyphenyl)quinoline Not reported Moderate ACC inhibition (IC₅₀ ~1 µM)
Compound 16 Sulfonyl spacer MCF-7: 0.31–5.62 Induces 3x early apoptosis; G2-M phase arrest
Compound 12e 4-Chlorophenylquinoline HT-29: ~5.62 Improved lipophilicity enhances activity

Structural Insights :

  • Sulfonyl groups (e.g., Compound 106) enhance hydrogen bonding with kinase targets (e.g., EGFR), improving cytotoxicity .
  • Quinoline moieties (e.g., 12a–12g) modulate acetyl-CoA carboxylase (ACC) inhibition, critical for lipid metabolism in cancer cells .
  • 4-Phenylbutanoyl in the query compound may mimic the lipophilic tail of ACC inhibitors, though its bulky phenyl group could reduce binding efficiency compared to smaller substituents like methoxy or chloro .

Metabolic Disease Targets

Spirochromanone derivatives are potent ACC inhibitors, targeting obesity and diabetes:

Compound Substituent(s) ACC Inhibition (IC₅₀) Selectivity Reference
Compound 30d Hydroxamic acid 0.12 µM High (HDAC)
Compound SZ5 Thiophen-2-ylsulfonyl Not reported Moderate
Query Compound 4-Phenylbutanoyl Not tested Unknown -

Key Observations :

  • Hydroxamic acid derivatives (e.g., 30d) exhibit dual ACC/HDAC inhibition, enabling synergistic metabolic regulation .
  • The 4-phenylbutanoyl group’s aliphatic chain may reduce off-target effects compared to aromatic sulfonyl groups but requires pharmacokinetic validation .

Antimicrobial Activity

N-Acyl/aroyl derivatives show broad-spectrum activity:

Compound Substituent(s) Microbial Target MIC (µg/mL) Reference
Compound 5a 4-Methoxybenzylamine E. coli: 3.12 Fungicidal
Compound SZ2 2-Nitrophenylsulfonyl Plasmodium FP-2 0.89
Query Compound 4-Phenylbutanoyl Not tested - -

Structural Advantages :

  • Aromatic acyl groups (e.g., nitrophenylsulfonyl) improve binding to protease active sites (e.g., falcipain-2 in malaria) .
  • The query compound’s phenylbutanoyl group may offer steric hindrance against bacterial efflux pumps, though this remains speculative .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Piperidin-4-one rings are prone to CYP3A4-mediated oxidation, necessitating structural optimization (e.g., fluorination) .
  • Selectivity: Sulfonyl and quinoline analogs show higher target specificity than aliphatic acyl derivatives, as evidenced by lower off-target apoptosis in normal cells .

Biological Activity

1'-(4-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural motif that combines a chroman ring with a piperidine ring, which enhances its interaction with biological targets. The following sections will delve into the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of chroman derivatives with piperidine derivatives through methods such as Knoevenagel condensation followed by cyclization. This process can be optimized using continuous flow reactors to improve yield and purity .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and disrupting cell cycle progression .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or activating their functions. For example, it may modulate signaling pathways related to cell survival and apoptosis .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
SpiroindoleIndole fused spirocyclicAnticancer properties
SpirooxindoleOxindole fused spirocyclicNeuroprotective effects
This compoundChroman-piperidineAntimicrobial and anticancer effects

The unique combination of a chroman ring and a piperidine ring in this compound provides distinct chemical and biological properties compared to other spirocyclic compounds .

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, demonstrating its potential as an antimicrobial agent .

Study 2: Cancer Cell Proliferation

In another study focused on cancer cell lines, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. This suggests significant anticancer potential that warrants further investigation .

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